molecular formula C14H23N3O4S B2854847 3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097862-60-5

3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2854847
CAS No.: 2097862-60-5
M. Wt: 329.42
InChI Key: KFDPJHKFSXWBNE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a cyclopropyl group at the 3-position and a piperidin-4-yl moiety functionalized with a propane-2-sulfonyl group at the 1-position. The propane-2-sulfonyl group introduces strong electron-withdrawing characteristics, likely enhancing solubility and influencing interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

3-cyclopropyl-1-(1-propan-2-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-10(2)22(20,21)15-7-5-11(6-8-15)16-9-13(18)17(14(16)19)12-3-4-12/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDPJHKFSXWBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is structurally distinct from other imidazolidine-2,4-dione derivatives due to its unique substituents on the piperidine ring. Key analogs and their structural variations include:

3-Cyclopropyl-1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione

  • Key Feature : Replaces the propane-2-sulfonyl group with a 6-cyclopropylpyrimidin-4-yl moiety.
  • However, this substitution increases molecular weight and lipophilicity compared to the sulfonyl-containing analog .

BK67713 (3-cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione)

  • Key Feature: Substitutes the sulfonyl group with a phenoxyacetyl chain.
  • The acetyl linker may also confer metabolic instability compared to the sulfonyl group .

BK49010 (3-cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione)

  • Key Feature : Incorporates a thiazole ring conjugated to a phenyl group via a carbonyl linker.
  • The sulfur atom may also participate in covalent interactions or modulate electronic properties .

LEI 101 Hydrochloride

  • Key Feature : Contains a fluoropyridinyl-thiomorpholinylmethyl substituent.
  • Implications : The fluorine atom enhances metabolic stability and bioavailability, while the thiomorpholinyl group (with a sulfone moiety) balances solubility and target affinity. This structure highlights the pharmacological optimization seen in advanced derivatives .

Molecular and Physicochemical Properties

Below is a comparative analysis of key parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features Solubility (Predicted)
Target Compound C14H21N3O4S 343.40 Propane-2-sulfonyl Moderate (polar)
6-Cyclopropylpyrimidin-4-yl Analog C17H22N5O2 328.39 Cyclopropylpyrimidine Low (hydrophobic)
BK67713 C22H29N3O4 399.48 Phenoxyacetyl Low (lipophilic)
BK49010 C21H22N4O3S 410.49 Phenyl-thiazole carbonyl Moderate
LEI 101 Hydrochloride C23H25FN4O4S·HCl 488.54 Fluoropyridinyl-thiomorpholinylmethyl High (ionizable)

Implications of Structural Variations

  • Sulfonyl vs. Pyrimidinyl : The sulfonyl group in the target compound improves solubility and hydrogen-bonding capacity compared to the pyrimidinyl analog, making it more suitable for aqueous environments .
  • Aromatic vs. Aliphatic Substituents : Thiazole (BK49010) and phenyl groups enhance hydrophobic interactions but may reduce metabolic stability compared to the sulfonyl group .
  • Fluorine Incorporation : LEI 101’s fluorine atom increases resistance to cytochrome P450-mediated degradation, a critical advantage in drug development .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione?

Methodological Answer:
Synthesis optimization requires careful control of:

  • Reaction Conditions : Temperature (e.g., 60–80°C for cyclopropane ring formation) and solvent polarity (e.g., DMF or THF for solubility of intermediates) to minimize side reactions .
  • Catalysts : Use of bases like triethylamine to facilitate sulfonylation of the piperidine ring .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Advanced: How can computational methods aid in predicting the reactivity and regioselectivity of nucleophilic additions to the imidazolidine-2,4-dione core?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites on the dione ring .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states for sulfonylation) .
  • Comparative Analysis : Benchmark computational results against crystallographic data (e.g., bond angles in analogous thiazolidinediones from ) to validate predictions .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Cyclopropyl protons appear as multiplet signals at δ 0.8–1.2 ppm; piperidine protons show splitting patterns at δ 2.5–3.5 ppm .
    • ¹³C NMR : Carbonyl groups (C=O) resonate at δ 165–175 ppm .
  • IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and sulfonyl groups (1150–1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion [M+H]⁺ with <2 ppm error .

Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Dosage Adjustments : Account for metabolic clearance (e.g., hepatic CYP450 activity) by testing higher in vitro concentrations .
  • Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .
  • Control Experiments : Use knockout models (e.g., enzyme-deficient mice) to isolate target-specific effects vs. off-target interactions .

Advanced: How does the propane-2-sulfonyl group influence the compound’s pharmacokinetic properties compared to other sulfonyl substituents?

Methodological Answer:

  • Lipophilicity : The isopropyl group in propane-2-sulfonyl increases logP by ~0.5 units compared to aryl-sulfonyl analogs, enhancing membrane permeability .
  • Metabolic Stability : Resistance to oxidative metabolism (vs. fluorobenzenesulfonyl groups) due to steric shielding of the sulfonyl moiety .
  • Solubility : Propane-2-sulfonyl reduces aqueous solubility by 20–30% compared to smaller sulfonamides, requiring formulation with co-solvents like PEG-400 .

Basic: What are the critical steps in achieving high purity during the final stages of synthesis?

Methodological Answer:

  • Quenching Reactions : Neutralize excess sulfonyl chloride with aqueous NaHCO₃ to prevent side reactions .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .
  • Crystallization : Optimize solvent ratios (e.g., 7:3 ethanol/water) to maximize yield and polymorph control .

Advanced: What experimental approaches validate the compound’s target engagement in kinase inhibition assays?

Methodological Answer:

  • Biochemical Assays : Measure IC₅₀ values using ADP-Glo™ kinase assays with positive controls (e.g., staurosporine) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts in lysates treated with the compound .
  • X-ray Crystallography : Resolve co-crystal structures with kinases (e.g., PDB deposition) to identify binding motifs .

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